An In-Depth Technical Guide to the NMR Spectral Data of (R)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectral data for the novel heterocyclic building block, (R)-tert-Butyl 3-(o...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectral data for the novel heterocyclic building block, (R)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate. As a compound of interest in modern medicinal chemistry, a thorough understanding of its structural characterization is paramount for its application in the synthesis of more complex pharmaceutical agents. This document, authored from the perspective of a Senior Application Scientist, offers not just raw data, but also the underlying scientific rationale for spectral interpretation and data acquisition, ensuring both technical accuracy and practical utility.
Introduction
(R)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate (CAS Number: 1349699-81-5) is a chiral synthetic building block that incorporates three key structural motifs: a piperidine ring, an oxetane moiety, and a tert-butyloxycarbonyl (Boc) protecting group. The rigid, non-planar structure of the piperidine ring, combined with the stereocenter at the 3-position and the presence of the strained oxetane ring, gives rise to a complex and informative NMR spectrum. NMR spectroscopy is an indispensable tool for the unambiguous confirmation of the structure, purity, and conformational dynamics of such molecules. This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, providing a foundational understanding for researchers working with this or structurally related molecules.
Predicted NMR Spectral Data
Due to the limited availability of publicly accessible, experimentally verified spectra for this specific molecule, the following data tables present predicted chemical shifts (δ) in parts per million (ppm). These predictions are based on established principles of NMR spectroscopy and analysis of spectral data for structurally analogous compounds containing N-Boc-piperidine and oxetane fragments. The predicted data serves as a robust guideline for spectral assignment and interpretation.
Table 1: Predicted ¹H NMR Spectral Data
Protons
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
H-2ax, H-6ax
3.8 - 4.1
m
-
2H
H-2eq, H-6eq
2.8 - 3.1
m
-
2H
H-3
2.9 - 3.2
m
-
1H
H-4ax, H-5ax
1.3 - 1.6
m
-
2H
H-4eq, H-5eq
1.8 - 2.1
m
-
2H
NH
1.5 - 2.5
br s
-
1H
Oxetane-CH
4.2 - 4.5
p
~6-7
1H
Oxetane-CH₂
4.6 - 4.9
t
~6-7
4H
Boc-C(CH₃)₃
1.45
s
-
9H
Solvent: CDCl₃, Reference: TMS at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectral Data
Carbon
Predicted Chemical Shift (δ, ppm)
C-2, C-6
44 - 47
C-3
55 - 58
C-4, C-5
25 - 35
Oxetane-CH
60 - 65
Oxetane-CH₂
75 - 78
Boc-C=O
155 - 156
Boc-C(CH₃)₃
80 - 81
Boc-C(CH₃)₃
28.5
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.
Spectral Interpretation and Structural Elucidation
The predicted chemical shifts are rooted in the electronegativity of adjacent atoms and the anisotropic effects of nearby functional groups. The presence of the electron-withdrawing Boc group and the nitrogen atom within the piperidine ring significantly influences the chemical shifts of the ring protons and carbons.
¹H NMR Spectrum Analysis
The proton NMR spectrum is anticipated to be complex due to the diastereotopic nature of the methylene protons on the piperidine and oxetane rings.
Piperidine Ring Protons: The axial and equatorial protons on the piperidine ring are chemically non-equivalent, leading to distinct signals. The protons on carbons adjacent to the nitrogen (C-2 and C-6) are expected to be the most deshielded of the ring protons. The presence of the bulky Boc group can restrict ring inversion, leading to more defined axial and equatorial signals.
Oxetane Ring Protons: The protons of the oxetane ring are highly deshielded due to the electronegativity of the ring oxygen. The two methylene groups are expected to appear as a triplet, and the methine proton as a pentet, assuming equal coupling to all four adjacent protons.
Boc Group Protons: The nine equivalent protons of the tert-butyl group will appear as a sharp singlet at approximately 1.45 ppm, a characteristic signature of this protecting group.
NH Proton: The amine proton is expected to be a broad singlet, and its chemical shift can be highly dependent on concentration and temperature.
¹³C NMR Spectrum Analysis
The carbon NMR spectrum provides a clear count of the unique carbon environments in the molecule.
Piperidine Ring Carbons: The carbons of the piperidine ring will resonate in the aliphatic region. The carbons directly attached to the nitrogen (C-2 and C-6) will be downfield compared to the other ring carbons.
Oxetane Ring Carbons: The carbons of the oxetane ring will be significantly deshielded due to the attached oxygen atom, with the methylene carbons appearing further downfield than the methine carbon.
Boc Group Carbons: The carbonyl carbon of the Boc group will be observed in the typical range for carbamates (155-156 ppm). The quaternary carbon and the three equivalent methyl carbons of the tert-butyl group will also show characteristic signals.
Experimental Protocols
To obtain high-quality NMR spectra for (R)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Sample Preparation
Analyte Purity: Ensure the sample is of high purity (≥97%) to avoid interference from impurities.
Solvent Selection: Use a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.
Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a more concentrated sample of 20-50 mg may be required to obtain a good signal-to-noise ratio in a reasonable time.
Internal Standard: Tetramethylsilane (TMS) is the standard internal reference (0 ppm) for ¹H and ¹³C NMR in CDCl₃.
Sample Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube.
NMR Data Acquisition
Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve good spectral dispersion, which is crucial for resolving the complex multiplets in the ¹H spectrum.
¹H NMR Parameters:
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
Spectral Width: Approximately 12-16 ppm.
Acquisition Time: 2-4 seconds.
Relaxation Delay: 1-5 seconds.
Number of Scans: 16-64 scans, depending on the sample concentration.
¹³C NMR Parameters:
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to provide a spectrum with singlets for each carbon.
Spectral Width: Approximately 200-240 ppm.
Acquisition Time: 1-2 seconds.
Relaxation Delay: 2-5 seconds.
Number of Scans: 1024-4096 scans, or more, depending on concentration.
2D NMR Experiments: To aid in the definitive assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) for ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) for direct ¹H-¹³C correlations.
Visualization of Molecular Structure and Key Relationships
The following diagrams illustrate the molecular structure and the logical workflow for spectral analysis.
Caption: Molecular structure highlighting the key functional groups.
Exploratory
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of (R)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate
This guide provides a detailed analysis of the mass spectrometric fragmentation behavior of (R)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate, a molecule of significant interest in contemporary drug discovery d...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a detailed analysis of the mass spectrometric fragmentation behavior of (R)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate, a molecule of significant interest in contemporary drug discovery due to its incorporation of valuable pharmacophores like the piperidine and oxetane rings.[1][2] Understanding the fragmentation pathways of this compound is crucial for its unambiguous identification, structural elucidation, and metabolic profiling in complex biological matrices. This document is intended for researchers, scientists, and professionals in drug development who possess a foundational knowledge of mass spectrometry.
Introduction: Structural Rationale and Analytical Strategy
(R)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate is a trifunctional molecule, presenting three key structural motifs that dictate its fragmentation pattern under mass spectrometric analysis:
A tert-Butoxycarbonyl (Boc)-protected piperidine ring: The Boc group is a common protecting group in organic synthesis, known for its characteristic fragmentation patterns.[3][4]
A secondary amine linkage: This provides a site for protonation and subsequent cleavage.
An oxetane ring: A four-membered cyclic ether, its ring strain can influence fragmentation pathways.[5]
Given the presence of multiple basic nitrogen atoms, electrospray ionization (ESI) in positive ion mode is the most appropriate ionization technique.[6] ESI is a "soft" ionization method that typically generates a protonated molecular ion ([M+H]⁺), which can then be subjected to tandem mass spectrometry (MS/MS) for structural elucidation.[7] This process, often referred to as MS/MS or MS², involves the isolation of the precursor ion (the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID).[8]
Predicted Fragmentation Pathways under ESI-MS/MS
The fragmentation of the protonated molecule ([M+H]⁺) of (R)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate is anticipated to be driven by the charge localization on the nitrogen atoms and the relative stabilities of the resulting fragment ions and neutral losses. The most likely sites of protonation are the two nitrogen atoms. Fragmentation will then proceed via several key mechanistic pathways, including α-cleavage, inductive cleavage, and rearrangements.[9][10]
2.1. Fragmentation Initiated by the Boc-Protected Piperidine Nitrogen
The initial fragmentation of the Boc group is a well-documented and highly characteristic pathway for Boc-protected amines.[3][11] This typically proceeds through two main routes:
Loss of isobutylene (C₄H₈): A facile elimination of isobutylene from the tert-butyl group results in a carbamic acid intermediate, which can then readily lose carbon dioxide.[11]
Loss of the entire Boc group (C₅H₉O₂): This can occur as a concerted loss or a stepwise process.
A study on the fragmentation of t-Boc substituted drug precursors under ESI-CID conditions showed that product ions are primarily formed by the loss of C₄H₈, followed by the further loss of CO₂.[3]
2.2. Fragmentation of the Piperidine Ring
The piperidine ring itself can undergo fragmentation, often initiated by α-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[12][13] This leads to the formation of stable iminium ions. The fragmentation of the piperidine ring can also involve ring-opening followed by subsequent fragmentations.[12]
2.3. Fragmentation involving the Oxetane Moiety
The oxetane ring, being a strained cyclic ether, can undergo ring-opening fragmentation.[5] Cleavage of the C-C or C-O bonds within the oxetane ring can lead to characteristic neutral losses. Fragmentation of ethers often occurs alpha to the oxygen atom.[5]
2.4. Cleavage of the Secondary Amine Linkage
The bond between the piperidine ring and the secondary amine nitrogen (C-N bond) is another potential cleavage site. Alpha-cleavage adjacent to this nitrogen can lead to the formation of resonance-stabilized ions.[14][15]
Experimental Protocol: Tandem Mass Spectrometry (MS/MS) Analysis
To experimentally validate the predicted fragmentation pathways, the following protocol for tandem mass spectrometry is recommended:
Instrumentation:
A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
The instrument should be capable of performing MS/MS experiments with collision-induced dissociation (CID).
Sample Preparation:
Prepare a stock solution of (R)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
Dilute the stock solution with an appropriate mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL. The formic acid is added to promote protonation.
Mass Spectrometry Parameters:
ESI Source (Positive Ion Mode):
Capillary Voltage: 3.5 - 4.5 kV
Cone Voltage: 20 - 40 V
Source Temperature: 120 - 150 °C
Desolvation Temperature: 350 - 450 °C
Cone Gas Flow: 20 - 50 L/hr
Desolvation Gas Flow: 600 - 800 L/hr
MS Scan (Full Scan):
Mass Range: m/z 50 - 500
Acquire a full scan mass spectrum to identify the protonated molecular ion ([M+H]⁺).
MS/MS Scan (Product Ion Scan):
Select the [M+H]⁺ ion as the precursor ion for fragmentation.
Apply a range of collision energies (e.g., 10, 20, and 40 eV) to induce fragmentation. Using a range of energies helps to observe both low-energy (rearrangement-driven) and high-energy (bond cleavage) fragmentations.
Acquire the product ion spectra.
Data Interpretation and Expected Fragment Ions
The interpretation of the resulting MS/MS spectra will involve correlating the observed product ions with the predicted fragmentation pathways. High-resolution mass spectrometry is critical for determining the elemental composition of the fragment ions, which provides strong evidence for the proposed structures.
Table 1: Predicted Major Fragment Ions and Their Origins
m/z (calculated)
Proposed Structure/Neutral Loss
Fragmentation Pathway
271.2016
[M+H]⁺
Protonated molecule
215.1387
[M+H - C₄H₈]⁺
Loss of isobutylene from the Boc group
171.1492
[M+H - C₅H₈O₂]⁺
Loss of isobutylene and CO₂ from the Boc group
156.1254
[Piperidine-NH-Oxetane+H]⁺
Loss of the entire Boc group
114.0913
[Oxetane-NH₂]⁺
Cleavage of the C-N bond between piperidine and the amine
98.0964
[Piperidine iminium ion]
α-cleavage and ring fragmentation of piperidine
57.0704
[C₄H₉]⁺
tert-Butyl cation from the Boc group
Visualization of Fragmentation Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the primary predicted fragmentation pathways.
Caption: Fragmentation of the Boc group.
Caption: Cleavage of the Boc group and C-N bond.
Caption: Piperidine ring and further Boc fragmentation.
Conclusion: A Self-Validating Approach
The structural elucidation of (R)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate via mass spectrometry is a systematic process. By combining soft ionization techniques like ESI with the detailed structural information provided by MS/MS, a confident identification can be achieved. The characteristic losses from the Boc protecting group serve as a primary diagnostic tool. Further fragmentation of the piperidine and oxetane rings provides a more complete picture of the molecule's structure. The use of high-resolution mass spectrometry is paramount in this process, as it allows for the determination of elemental compositions, thereby validating the proposed fragment structures. This comprehensive approach ensures a high degree of confidence in the analytical results, which is essential in the rigorous environment of drug development.
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An In-depth Technical Guide to Oxetane-Containing Building Blocks in Drug Discovery
Executive Summary The oxetane ring, a four-membered oxygen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone motif in modern medicinal chemistry.[1][2] Its unique combination of propert...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The oxetane ring, a four-membered oxygen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone motif in modern medicinal chemistry.[1][2] Its unique combination of properties—low molecular weight, high polarity, and a distinct three-dimensional structure—offers drug designers a powerful tool to overcome common challenges in drug development.[1][2][3] This guide provides an in-depth analysis of the strategic incorporation of oxetane building blocks, explaining the causal relationships between their structural features and their impact on critical drug-like properties. We will explore their role as versatile bioisosteres, delve into key case studies of clinical candidates, provide practical synthetic protocols, and discuss the current challenges and future outlook for this remarkable scaffold. For researchers and drug development professionals, this document serves as a technical manual for leveraging the full potential of oxetanes to create safer, more effective therapeutics.
Introduction: The Rise of the Oxetane Motif in Modern Medicinal Chemistry
For decades, medicinal chemistry has often been dominated by aromatic, sp²-rich scaffolds. While effective, this "flatland" approach frequently leads to compounds with poor solubility, undesirable off-target effects, and rapid metabolism. The industry-wide pivot towards "escaping flatland" has ignited interest in scaffolds that provide three-dimensionality. The oxetane ring has emerged as a star player in this new paradigm.[2]
Unlike its more strained three-membered cousin, the oxirane, or the more flexible five-membered tetrahydrofuran, the oxetane occupies a sweet spot of moderate ring strain and conformational pre-organization.[4] This results in a nearly planar, yet distinctly three-dimensional structure that presents specific vectors for substitution into unexplored chemical space.[2][5] Its properties are not merely incidental; they are a direct consequence of its unique geometry and the electronic influence of the embedded oxygen atom.
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Caption: Core structural features of the oxetane ring.[6]
The Oxetane Advantage: Tuning Physicochemical and ADME Properties
The decision to incorporate an oxetane is not arbitrary; it is a strategic choice to modulate specific molecular properties. The causality behind these improvements is rooted in the ring's fundamental characteristics.
Solubility Enhancement: The high polarity of the oxetane ring, driven by the ether oxygen, disrupts crystal packing and introduces a potent hydrogen bond acceptor, significantly improving aqueous solubility.[2][6] This is a critical advantage for developing orally bioavailable drugs. In one study, the incorporation of an oxetanyl sulfoxide motif was shown to be a highly effective strategy for solubilizing poorly soluble drug candidates.[6]
Metabolic Stability: Oxetanes can improve metabolic stability in two primary ways. Firstly, they can be used to replace metabolically labile groups, such as gem-dimethyl groups, where one of the methyls is prone to oxidation by cytochrome P450 (CYP) enzymes.[1][5] Secondly, the oxetane ring itself can be a substrate for microsomal epoxide hydrolase (mEH), redirecting metabolism away from the often-problematic CYP pathways and potentially reducing drug-drug interactions.[2][7]
Lipophilicity (LogD) and pKa Modulation: The oxetane's oxygen atom exerts a powerful inductive electron-withdrawing effect. When placed near a basic nitrogen atom (a common feature in many drug molecules), this effect can significantly lower the amine's pKa.[1] This reduction in basicity can be crucial for avoiding off-target activities, such as hERG channel inhibition, and can improve cell permeability by increasing the fraction of the neutral species at physiological pH.[7]
Conformational Rigidity and Vectorial Projection: The constrained, puckered nature of the oxetane ring acts as a "conformational lock," reducing the entropic penalty of binding to a target protein.[5][6] Furthermore, substituents on the 3-position of the ring are projected in well-defined vectors, allowing chemists to probe specific regions of a binding pocket and improve potency and selectivity.[1]
Data Presentation: Impact of Oxetane Substitution
The following table summarizes the typical effects of replacing common chemical groups with an oxetane moiety, based on data aggregated from multiple drug discovery campaigns.
Higher polarity and H-bond acceptor strength disrupt crystal lattice.
Lipophilicity (cLogP/LogD)
High
Decreased
The polar ether oxygen reduces overall lipophilicity.
Metabolic Stability (t½)
Often low (CYP oxidation)
Increased
Blocks labile C-H bonds; redirects metabolism to mEH.
Basicity of β-Amine (pKa)
~9.5 - 10.5
Decreased (~1.9 units)
Strong inductive electron-withdrawing effect from the oxetane oxygen.
Molecular Shape
Flexible / Globular
Rigid / Vectorial
The strained ring provides a rigid scaffold, projecting substituents directionally.
Strategic Application: Oxetanes as Bioisosteres
Bioisosteres are chemical groups that can be interchanged without significantly altering a molecule's biological activity, yet can profoundly improve its disposition. Oxetanes have proven to be exceptional bioisosteric replacements for two ubiquitous groups in medicinal chemistry: the gem-dimethyl and carbonyl groups.[1][5][7]
Oxetane vs. gem-Dimethyl Group: The gem-dimethyl group is often used to introduce steric bulk or block metabolic oxidation at an adjacent site. However, it significantly increases lipophilicity. A 3,3-disubstituted oxetane occupies a similar volume but, due to its polarity, does so without the associated lipophilicity penalty, a concept pioneered by Carreira and coworkers.[1][2]
Oxetane vs. Carbonyl Group: The oxetane oxygen has lone pair orbitals with a spatial orientation similar to that of a carbonyl oxygen, allowing it to act as a hydrogen bond acceptor in a protein binding site.[1][5] Replacing a metabolically labile ketone with a more stable oxetane can preserve potency while eliminating a metabolic soft spot and improving solubility.[1]
Case Studies in Drug Discovery: From Bench to Clinic
The theoretical advantages of oxetanes are validated by their successful application in numerous drug candidates.
Rilzabrutinib (BTK Inhibitor): The recent approval of rilzabrutinib marks a significant milestone as the first fully synthetic, oxetane-containing drug to reach the market.[7] In the development of Bruton's tyrosine kinase (BTK) inhibitors, controlling the basicity of amine side chains is critical to avoid off-target effects. The strategic incorporation of an oxetane adjacent to a key amine in rilzabrutinib reduced its basicity, leading to improved potency and a favorable safety profile while maintaining good physicochemical properties.[7]
Ziresovir (RSV Fusion Inhibitor): In the discovery of ziresovir, an early lead compound containing a terminal amine suffered from a high volume of distribution, suggesting undesired tissue accumulation. The oxetane moiety was introduced at a late stage to reduce the amine's basicity.[1] This modification successfully lowered the volume of distribution without sacrificing potency, highlighting the oxetane's value as a problem-solving tool in lead optimization.[1][5]
IDO1 Inhibitors: In a campaign targeting indoleamine 2,3-dioxygenase 1 (IDO1), an oxetane-containing compound demonstrated significantly improved potency, metabolic stability, and off-target profiles compared to both its parent hit and a cyclobutane analogue.[5] This case underscores that the oxetane is not merely an inert spacer but an active contributor to a superior pharmacological profile.[5]
Synthetic Strategies and Building Block Accessibility
Despite their utility, the strained nature of oxetanes presents synthetic challenges.[1][4] Ring-opening can occur under harsh acidic or, in some cases, nucleophilic conditions.[4] However, robust synthetic methodologies have been developed, making a wide range of oxetane building blocks accessible. The stability of the ring is highly dependent on its substitution pattern, with 3,3-disubstituted oxetanes being notably more robust.[1][2]
Experimental Protocol: Reductive Amination with Oxetan-3-one
This protocol is a cornerstone for incorporating the oxetane motif, as it provides access to a vast array of 3-amino-oxetane derivatives.
Objective: To synthesize N-benzyl-oxetan-3-amine from oxetan-3-one and benzylamine.
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (0.1 M concentration)
Acetic acid (optional, 0.1-1.0 eq for iminium formation)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add oxetan-3-one and dissolve in the chosen solvent (DCM or DCE).
Imine/Iminium Formation: Add benzylamine to the solution. If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion intermediate. Stir the mixture at room temperature for 30-60 minutes. Causality Note: The formation of the iminium ion is the rate-limiting step. Acid catalysis protonates the carbonyl oxygen, making the carbon more electrophilic.
Reduction: Carefully add sodium triacetoxyborohydride to the mixture in portions. Self-Validating System Note: NaBH(OAc)₃ is a mild and selective reducing agent that will reduce the iminium ion much faster than the starting ketone, preventing side reactions. Its use avoids the need for pre-forming and isolating the sensitive imine.
Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired N-benzyl-oxetan-3-amine.
Challenges and Future Directions
While the impact of oxetanes is undeniable, challenges remain.
Synthetic Accessibility: The demand for novel, diversely substituted oxetane building blocks still outpaces the supply.[1][2] Developing new, scalable, and cost-effective synthetic routes is a critical area of ongoing research.[4][7]
Predictive Modeling: The available datasets on the ADME properties of oxetane-containing compounds are still limited, which hampers the development of accurate in silico predictive models.[2] More comprehensive experimental data is needed to improve these predictive tools.
Stability Nuances: While generally stable, the potential for ring-opening under specific biological conditions or during process scale-up must be carefully evaluated for each new compound.[1][4] The assumption that 3,3-disubstitution guarantees stability is a useful guideline but not an absolute rule.[1]
The Next Frontier: To date, oxetanes have primarily been used as pendant groups to fine-tune properties.[7] A future direction involves using the oxetane ring as a central scaffolding element, from which the wider molecule is built, opening up entirely new areas of chemical space.
Conclusion
Oxetane-containing building blocks have firmly established their place in the medicinal chemist's toolbox. They are not merely a trend but a validated strategy for rationally designing drug candidates with superior physicochemical and pharmacological properties. By providing solutions to long-standing problems of solubility, metabolism, and off-target toxicity, the oxetane motif directly contributes to the development of better medicines. As synthetic methods become more sophisticated and our understanding of their in vivo behavior deepens, the "oxetane rush" that began as a niche interest will undoubtedly continue to accelerate, paving the way for the next generation of innovative therapeutics.[1][2]
References
Guitiérrez, A. D., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]
Jadhav, S. B., et al. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry. [Link]
ChemRxiv. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
Guitiérrez, A. D., et al. (2023). Oxetanes in Drug Discovery Campaigns. ACS Publications. [Link]
Burley, G. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
ResearchGate. (2025). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate. [Link]
The Strategic Role of (R)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Medicinal Chemists Abstract (R)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate is a key heterocyclic building block increasingly utilized in the design and synthes...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers and Medicinal Chemists
Abstract
(R)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate is a key heterocyclic building block increasingly utilized in the design and synthesis of complex pharmaceutical agents. Its unique structural combination of a chiral piperidine scaffold, a strained oxetane ring, and a versatile Boc-protecting group offers medicinal chemists a powerful tool to modulate physicochemical and pharmacological properties. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol based on established methodologies, its strategic applications in drug development, and essential safety considerations.
Introduction: The Emergence of Saturated Heterocycles in Medicinal Chemistry
The landscape of drug discovery has seen a significant shift towards molecules with greater three-dimensional complexity to enhance target specificity and improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Saturated heterocyclic scaffolds, such as piperidine and oxetane, have become indispensable in this pursuit. The piperidine ring is a prevalent motif in numerous approved drugs, offering a versatile and conformationally defined scaffold.[1] The oxetane moiety, a four-membered cyclic ether, has gained prominence as a "magic methyl" isostere and a tool to enhance solubility, metabolic stability, and cell permeability.[2][3]
(R)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate strategically combines these two privileged scaffolds, presenting a chiral, functionalized intermediate ready for incorporation into lead compounds. The tert-butoxycarbonyl (Boc) protecting group ensures stability and allows for selective deprotection and further derivatization at the piperidine nitrogen, making it a highly valuable component in multi-step synthetic campaigns.[4]
Core Molecular Attributes
A precise understanding of the fundamental properties of a building block is critical for its effective application in synthesis and computational modeling.
The most logical and widely employed method for synthesizing secondary amines like (R)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate is through reductive amination.[6][7][8] This powerful one-pot reaction involves the condensation of a ketone with a primary amine to form an intermediate imine, which is then reduced in situ to the desired amine. This methodology is favored for its high efficiency and operational simplicity.
The synthesis of the target molecule is logically achieved through the reaction of a chiral or racemic Boc-protected aminopiperidine precursor or, more commonly, via the reductive amination of tert-butyl 3-oxopiperidine-1-carboxylate with oxetan-3-amine. The chirality at the C3 position of the piperidine ring is a critical feature, often introduced through chiral resolution of precursors or asymmetric synthesis.
Application Note: High-Purity Isolation of (R)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate using Automated Flash Column Chromatography
Abstract (R)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of complex pharmaceutical com...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
(R)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of complex pharmaceutical compounds.[1] Its synthesis, typically involving the reductive amination of (R)-tert-butyl 3-aminopiperidine-1-carboxylate with oxetan-3-one, often yields a crude product containing unreacted starting materials, byproducts, and residual reagents. Achieving high purity is paramount for its use in subsequent synthetic steps and ensuring the integrity of biological data. This application note presents a detailed, optimized protocol for the purification of (R)-tert-butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate via automated flash column chromatography on silica gel. The methodology addresses the challenges associated with purifying basic amine compounds, ensuring high recovery and purity (>98%).
Introduction
The piperidine scaffold is a privileged structure in a multitude of pharmaceutical agents. The specific stereochemistry and substitution pattern of piperidine derivatives are critical for their pharmacological activity. (R)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate, with its chiral center and oxetane moiety, presents a unique synthetic intermediate. The oxetane ring, in particular, has gained attention as a bioisostere for gem-dimethyl or carbonyl groups, capable of modulating physicochemical properties such as solubility and metabolic stability.
Purification of piperidine derivatives by silica gel chromatography can be challenging. The basic nature of the piperidine nitrogen can lead to strong interactions with the acidic silanol groups of the stationary phase, resulting in significant peak tailing, poor resolution, and potential on-column degradation. This protocol mitigates these issues by employing a triethylamine-modified mobile phase to improve peak shape and separation efficiency.
Pre-Chromatography: Understanding the Synthesis and Potential Impurities
A robust purification strategy begins with an understanding of the synthetic route and the likely impurities. The target molecule is typically synthesized via reductive amination of (R)-tert-butyl 3-aminopiperidine-1-carboxylate and oxetan-3-one.
Potential Impurities:
Unreacted (R)-tert-Butyl 3-aminopiperidine-1-carboxylate: A polar, basic starting material.
Unreacted Oxetan-3-one: A volatile ketone.
Oxetan-3-ol: Formed by the reduction of oxetan-3-one by the reducing agent.
Over-alkylated products: Potential for the secondary amine product to react further.
Residual reducing agents and their byproducts.
The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen reduces the basicity of that nitrogen atom, which simplifies the chromatography to some extent.[2] However, the secondary amine formed from the reductive amination remains basic and is the primary cause of potential chromatographic issues.
Solvents: HPLC grade Dichloromethane (DCM), Methanol (MeOH), and Triethylamine (TEA)
TLC Plates: Silica gel 60 F254
TLC Visualization: UV lamp (254 nm) and Ninhydrin stain
Sample Preparation
Dissolve the crude product (~1 g) in a minimal amount of dichloromethane (DCM), typically 2-3 mL.
Add a small amount of silica gel (~1-2 g) to the dissolved sample.
Carefully evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This dry-loading technique prevents the introduction of a large volume of strong solvent at the start of the separation, leading to better resolution.
Chromatography Conditions
Parameter
Value
Rationale
Stationary Phase
Silica Gel (40 g cartridge)
Standard, cost-effective stationary phase for normal-phase chromatography.
Mobile Phase A
Dichloromethane (DCM)
A good starting solvent of moderate polarity.
Mobile Phase B
99:1 (v/v) Methanol/Triethylamine
Methanol increases the polarity for elution of the polar product. Triethylamine is a basic additive that competitively binds to the acidic silanol groups on the silica surface, preventing peak tailing of the basic analyte.
Flow Rate
40 mL/min
Optimized for a 40 g cartridge to ensure good separation in a reasonable time.
Detection
UV, 210 nm and 254 nm
The Boc-protecting group has some UV absorbance at lower wavelengths. 254 nm can help detect aromatic impurities if present.
Gradient Program
0-5% B over 2 CV, 5-20% B over 15 CV, 20-50% B over 5 CV, hold at 50% B for 3 CV
The initial shallow gradient allows for the elution of non-polar impurities. The main gradient is designed to separate the product from closely eluting impurities. The final high-polarity wash ensures all components are eluted from the column.
Purification Workflow Diagram
Caption: Workflow for the purification of (R)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate.
Post-Chromatography Analysis
Thin-Layer Chromatography (TLC)
Spot the collected fractions onto a TLC plate.
Develop the plate in a chamber with an appropriate eluent system (e.g., 9:1 DCM/MeOH with a drop of TEA).
Visualize the spots under a UV lamp (254 nm). The Boc-protected compound may show weak absorbance.
Stain the plate with ninhydrin and gently heat. The secondary amine of the product will yield a colored spot (typically yellow to orange), while any residual primary amine starting material will give a different colored spot (often purple or pink).
Pool the fractions that contain the pure product.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
To confirm the purity of the pooled fractions, a reverse-phase HPLC method can be employed.
Parameter
Value
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
10-95% B over 15 minutes
Flow Rate
1.0 mL/min
Detection
UV at 210 nm
Column Temperature
30 °C
Injection Volume
10 µL
Chiral HPLC for Enantiomeric Purity
Maintaining the enantiomeric purity of the chiral center is critical. While the purification method described is not designed for chiral separation, it is essential to verify that no racemization has occurred. A chiral HPLC method, potentially after derivatization, can be used for this purpose. A method similar to that for the starting amine precursor, (R)-3-aminopiperidine, can be adapted. This often involves derivatization with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column, or direct analysis on a chiral column.
Expected Results
Parameter
Expected Outcome
Yield
85-95% (from crude)
Purity (by HPLC)
>98%
Appearance
Colorless to pale yellow oil/solid
TLC (9:1 DCM/MeOH + 1% TEA)
Single spot, Rf ≈ 0.4
Troubleshooting and Key Considerations
Significant Peak Tailing: If peak tailing is still observed, increase the concentration of triethylamine in the mobile phase to 0.5-1%. Alternatively, an amine-functionalized silica gel column can be used, which may not require a basic additive.
Co-elution of Impurities: If impurities co-elute with the product, adjust the gradient to be shallower over the elution range of the product.
Low Recovery: The compound may be strongly retained on the column. Ensure a sufficiently high concentration of the polar solvent in the final wash step.
Logical Flow for Quality Control
Caption: Quality control decision tree for purified fractions.
Conclusion
This application note provides a comprehensive and robust protocol for the purification of (R)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate using automated flash column chromatography. By understanding the nature of the target compound and potential impurities, and by employing a triethylamine-modified mobile phase, the challenges associated with purifying basic amines on silica gel are effectively overcome. The detailed workflow, from sample preparation to final purity analysis, ensures the isolation of a high-purity product suitable for demanding applications in pharmaceutical research and development.
References
PubChem Compound Summary for CID 1501974, tert-butyl (3R)-3-aminopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-1-yl)acrylate and Methyl (Oxetan-3-ylidene)acetate. National Center for Biotechnology Information. [Link]
TLC Visualization. University of California, Los Angeles, Department of Chemistry and Biochemistry. [Link]
Chromatography: The Solid Phase. University of Rochester, Department of Chemistry. [Link]
TLC and streaking: why add triethylamine? Reddit. [Link]
Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. National Center for Biotechnology Information. [Link]
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. NIScPR. [Link]
Scalable Synthesis of (R)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate: An Application and Protocol Guide for Researchers
This guide provides a comprehensive overview and detailed protocols for the scalable synthesis of (R)-tert-butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate, a valuable building block for research, particularly in the f...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive overview and detailed protocols for the scalable synthesis of (R)-tert-butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate, a valuable building block for research, particularly in the field of drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance rooted in scientific principles and practical experience.
Introduction: The Significance of the Piperidinyl-Oxetane Motif
The convergence of a piperidine scaffold with an oxetane moiety in (R)-tert-butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate creates a molecule of significant interest in medicinal chemistry. Piperidine rings are prevalent in numerous pharmaceuticals, offering a versatile and synthetically accessible core structure. The incorporation of the strained four-membered oxetane ring can confer unique and desirable physicochemical properties to a molecule.[1][2] Oxetanes can act as polar surrogates for gem-dimethyl or carbonyl groups, potentially improving aqueous solubility, metabolic stability, and cell permeability, while also providing a novel three-dimensional vector for exploring chemical space.[1][2] Consequently, the title compound serves as a critical intermediate for the synthesis of novel therapeutic agents targeting a range of biological targets, including kinases and G-protein coupled receptors (GPCRs).[3]
Synthetic Strategy: A Convergent Approach
The most logical and scalable approach to the synthesis of (R)-tert-butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate is a convergent strategy. This involves the synthesis of the key chiral intermediate, (R)-tert-butyl 3-aminopiperidine-1-carboxylate, followed by a reductive amination reaction with oxetan-3-one.
This approach allows for the independent preparation and purification of the key fragments, leading to higher overall yields and simplifying the final purification.
Part 1: Synthesis of the Chiral Precursor, (R)-tert-Butyl 3-aminopiperidine-1-carboxylate
The enantiomerically pure precursor, (R)-tert-butyl 3-aminopiperidine-1-carboxylate, is a critical component. Several scalable methods for its synthesis have been reported. One common and efficient method involves the Hofmann rearrangement of the corresponding amide.[4]
Protocol 1: Synthesis of (R)-tert-Butyl 3-aminopiperidine-1-carboxylate
Materials:
Reagent/Solvent
CAS Number
Molecular Formula
Notes
(R)-1-Boc-nipecotic acid
59268-92-3
C11H19NO4
Starting material
Ethyl chloroformate
541-41-3
C3H5ClO2
Reagent
Triethylamine
121-44-8
C6H15N
Base
Ammonia solution (28%)
1336-21-6
NH3
Reagent
Sodium hypobromite solution
1310-73-2 (NaOH), 7726-95-6 (Br2)
NaOBr
Prepared in situ
Dichloromethane (DCM)
75-09-2
CH2Cl2
Solvent
Diethyl ether
60-29-7
C4H10O
Solvent
Sodium sulfate (anhydrous)
7757-82-6
Na2SO4
Drying agent
Procedure:
Amide Formation:
To a solution of (R)-1-Boc-nipecotic acid (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM) at 0 °C, add ethyl chloroformate (1.1 equivalents) dropwise.
Stir the reaction mixture at 0 °C for 1 hour.
Bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution (excess) and stir vigorously for 2 hours at room temperature.
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford (R)-1-Boc-piperidine-3-carboxamide.
Hofmann Rearrangement:
Prepare a fresh solution of sodium hypobromite by adding bromine (1.1 equivalents) to a cold (0 °C) solution of sodium hydroxide (4 equivalents) in water.
Add the (R)-1-Boc-piperidine-3-carboxamide to the cold sodium hypobromite solution.
Warm the reaction mixture to 70-80 °C and stir for 1-2 hours, monitoring the reaction progress by TLC.
Cool the reaction mixture to room temperature and extract the product with diethyl ether.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The crude product can be purified by column chromatography on silica gel to yield pure (R)-tert-butyl 3-aminopiperidine-1-carboxylate.[5]
Part 2: Scalable Reductive Amination for the Synthesis of the Final Product
The final step involves the coupling of the chiral amine with oxetan-3-one via reductive amination. Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation due to its mildness, selectivity for iminium ion reduction, and operational simplicity in a one-pot procedure.
Protocol 2: Synthesis of (R)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate
Materials:
Reagent/Solvent
CAS Number
Molecular Formula
Notes
(R)-tert-Butyl 3-aminopiperidine-1-carboxylate
188111-79-7
C10H20N2O2
Starting material
Oxetan-3-one
6704-31-0
C3H4O2
Reagent
Sodium triacetoxyborohydride (STAB)
56553-60-7
C6H10BNaO6
Reducing agent
Dichloromethane (DCM)
75-09-2
CH2Cl2
Anhydrous solvent
Saturated sodium bicarbonate solution
144-55-8
NaHCO3
For workup
Sodium sulfate (anhydrous)
7757-82-6
Na2SO4
Drying agent
Silica gel
7631-86-9
SiO2
For chromatography
Ethyl acetate/Hexanes
-
-
Eluent for chromatography
Procedure:
To a stirred solution of (R)-tert-butyl 3-aminopiperidine-1-carboxylate (1.0 equivalent) in anhydrous dichloromethane (DCM), add oxetan-3-one (1.1 equivalents).
Stir the mixture at room temperature for 30 minutes.
Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise over 15 minutes. Caution: The reaction may be exothermic.
Stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
Separate the organic layer, and extract the aqueous layer with DCM.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (R)-tert-butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate.[6]
Characterization and Quality Control
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. A typical method would involve a C18 column with a mobile phase of acetonitrile and water, with UV detection.[8]
Mass Spectrometry (MS): LC-MS can be used to confirm the molecular weight of the product.
Applications in Research and Drug Discovery
The (R)-tert-butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate scaffold is a valuable starting point for the synthesis of a diverse range of compounds with potential therapeutic applications.
Kinase Inhibitors: The piperidine ring can serve as a scaffold to orient functional groups that interact with the ATP-binding site of various kinases. The oxetane moiety can enhance solubility and provide a vector for further functionalization to improve selectivity and potency.
GPCR Modulators: The three-dimensional nature of the piperidinyl-oxetane structure is well-suited for interaction with the complex binding pockets of G-protein coupled receptors. The ability to modulate the physicochemical properties by derivatization of this core makes it an attractive starting point for the development of novel GPCR ligands.[3]
Safety Considerations
Precursor Safety:
(R)-tert-Butyl 3-aminopiperidine-1-carboxylate: This compound is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Reagent Safety:
Oxetan-3-one: This reagent is flammable and corrosive. It should be handled with care in a fume hood, away from ignition sources.
Sodium triacetoxyborohydride (STAB): STAB is a water-reactive compound that can release flammable gases. It should be handled in a dry environment and added cautiously to the reaction mixture.
Final Product Safety:
The toxicological properties of (R)-tert-butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate have not been fully investigated. It should be handled with the same precautions as other novel chemical entities, assuming it is potentially hazardous.
References
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]
tert-butyl (3R)-3-(oxetan-3-ylamino)piperidine-1-carboxylate, min 97%, 10 grams. Aladdin Scientific. [Link]
Applications of oxetanes in drug discovery and medicinal chemistry - PMC - PubMed Central. [Link]
WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof - Google P
Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. ResearchGate. [Link]
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. [Link]
CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google P
Applications of oxetanes in drug discovery and medicinal chemistry. ResearchGate. [Link]
Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry - ACS Publications. [Link]
SUPPLEMENTARY INFORMATION - Macmillan Group - Princeton University. [Link]
Application Notes & Protocols: Leveraging (R)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate in the Development of Next-Generation Kinase Inhibitors
These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of the building block, (R)-tert-butyl 3-(oxetan-3-ylamino)piperidine...
Author: BenchChem Technical Support Team. Date: February 2026
These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of the building block, (R)-tert-butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate , in the design and synthesis of novel kinase inhibitors. This document elucidates the rationale behind its use, provides detailed experimental protocols, and situates its application within the broader context of relevant cell signaling pathways.
Introduction: A Building Block Addressing Key Challenges in Drug Discovery
The pursuit of selective and potent kinase inhibitors remains a cornerstone of modern therapeutic development, particularly in oncology and immunology.[1] However, challenges such as poor aqueous solubility, metabolic instability, and off-target effects frequently lead to the attrition of promising drug candidates.[2] The strategic incorporation of specialized building blocks is a key approach to mitigate these risks. (R)-tert-butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate has emerged as a high-value scaffold for this purpose.
This molecule synergistically combines the advantageous properties of both the piperidine ring and the oxetane moiety. The piperidine scaffold is a well-established constituent of numerous approved drugs, offering a versatile, three-dimensional framework.[3] The oxetane group, a four-membered cyclic ether, is increasingly recognized as a "smart" functional group in medicinal chemistry.[4][5] It can act as a bioisostere for gem-dimethyl or carbonyl groups, often conferring significant improvements in the physicochemical properties of the parent molecule.[2][6]
The Physicochemical and Pharmacokinetic Advantages of the Oxetane-Piperidine Scaffold
The decision to incorporate the (R)-tert-butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate moiety into a drug candidate is driven by the predictable and beneficial impact of the oxetane ring on key drug-like properties.
Enhanced Aqueous Solubility: The inherent polarity of the oxetane ring can significantly improve the aqueous solubility of a compound, a critical factor for oral bioavailability.[2][5] This can be particularly advantageous for kinase inhibitors that often possess large, hydrophobic pharmacophores.
Improved Metabolic Stability: The oxetane group can be used to block metabolically labile sites on a molecule, thereby increasing its half-life in vivo.[2][7] It is generally more stable to metabolic degradation than other commonly used groups like morpholine.[4]
Reduced Lipophilicity (LogP): By replacing lipophilic groups such as a gem-dimethyl moiety with an oxetane, the overall lipophilicity of a compound can be reduced. This can lead to improved ADME (absorption, distribution, metabolism, and excretion) properties and a better safety profile.[2]
Modulation of Basicity (pKa): The electron-withdrawing nature of the oxetane's oxygen atom can reduce the basicity of adjacent nitrogen atoms.[6][7] This fine-tuning of pKa can be crucial for optimizing target engagement, improving cell permeability, and avoiding undesirable interactions with off-targets like the hERG channel.[4][7]
Increased Three-Dimensionality: The non-planar, sp³-rich structure of the oxetane-piperidine scaffold increases the three-dimensionality of a molecule. This can lead to improved target selectivity and potency by allowing for more specific and favorable interactions within the target protein's binding pocket.[4]
Property
General Effect of Oxetane Incorporation
Rationale
Aqueous Solubility
Increase
Introduction of a polar ether functional group.
Metabolic Stability
Increase
Blocking of metabolically susceptible positions.
Lipophilicity (LogP)
Decrease
Replacement of non-polar groups with a more polar moiety.
Basicity (pKa) of adjacent amines
Decrease
Inductive electron-withdrawing effect of the oxetane oxygen.[6][7]
Molecular Shape
Increased sp³ character
Enhances three-dimensionality for improved binding specificity.[4]
Application in Kinase Inhibitor Development: Targeting BTK and JAK Pathways
The (R)-tert-butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate building block is particularly well-suited for the development of inhibitors targeting kinases involved in cancer and autoimmune diseases. Prominent examples include Bruton's Tyrosine Kinase (BTK) and Janus Kinases (JAKs).
Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a critical downstream mediator of the B-cell receptor (BCR) signaling pathway, making it a key target for B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[8][9] Several approved BTK inhibitors feature a piperidine or similar heterocyclic core. The use of intermediates like (R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate in the synthesis of BTK inhibitors highlights the relevance of this scaffold.[10] The introduction of the oxetane moiety can enhance the properties of these inhibitors, potentially leading to improved efficacy and safety.
Janus Kinase (JAK) Inhibitors: The JAK-STAT signaling pathway is central to the inflammatory processes underlying autoimmune diseases such as rheumatoid arthritis and ulcerative colitis.[11][12] JAK inhibitors have shown significant clinical success in treating these conditions.[11] The piperidine scaffold is a key feature in several JAK inhibitors, including Tofacitinib.[3] Incorporating the oxetane-piperidine building block can offer a pathway to novel JAK inhibitors with differentiated properties.
Below is a diagram illustrating the general workflow for utilizing this building block in a kinase inhibitor discovery program.
Caption: Workflow for Kinase Inhibitor Development.
Experimental Protocols
Protocol 1: Synthesis of a Representative Kinase Inhibitor Core
This protocol describes a representative two-step synthesis starting with the deprotection of the building block followed by a nucleophilic aromatic substitution with a suitable heterocyclic core, a common strategy in the synthesis of kinase inhibitors.
Step 1: Boc Deprotection of (R)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate
Rationale: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.[13] Trifluoroacetic acid (TFA) is a common reagent for this purpose, as it is volatile and allows for easy workup.
Dissolve (R)-tert-butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask.
Cool the solution to 0 °C in an ice bath.
Add TFA dropwise to the stirred solution.
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
Re-dissolve the residue in DCM and carefully add saturated aqueous NaHCO₃ solution to neutralize the remaining acid.
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (R)-3-(oxetan-3-ylamino)piperidine as a free base. The product is often used in the next step without further purification.
Step 2: Nucleophilic Aromatic Substitution with a Heterocyclic Core
Rationale: This step couples the deprotected piperidine derivative with a suitable heterocyclic core, such as a 4-chloro-pyrazolo[3,4-d]pyrimidine, which is a common scaffold in BTK and other kinase inhibitors. The reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the HCl generated during the reaction.
Materials:
(R)-3-(Oxetan-3-ylamino)piperidine (1.0-1.2 eq)
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine (or a substituted analogue) (1.0 eq)
N,N-Diisopropylethylamine (DIPEA) (2-3 eq)
N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent
Magnetic stirrer and stir bar
Round-bottom flask with a reflux condenser
Silica gel for column chromatography
Procedure:
To a solution of the 4-chloro-heterocycle in DMF, add (R)-3-(oxetan-3-ylamino)piperidine and DIPEA.
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring the reaction by TLC or LC-MS.
After completion, cool the reaction mixture to room temperature and pour it into water.
Extract the product with a suitable organic solvent such as ethyl acetate (3x).
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to obtain the final kinase inhibitor core.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
Rationale: The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[14] It is a robust and widely used method for determining the potency (e.g., IC₅₀ value) of kinase inhibitors.[14][15] The amount of light generated is directly proportional to the amount of ADP produced, and therefore inversely proportional to the degree of kinase inhibition.
Materials:
Kinase of interest (e.g., BTK, JAK1)
Substrate for the kinase (peptide or protein)
ATP at a concentration near the Kₘ of the kinase
Synthesized inhibitor compound at various concentrations
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
Assay buffer (specific to the kinase)
384-well white assay plates
Luminometer
Procedure:
Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO, and then further dilute in the assay buffer. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent effects.[16]
Kinase Reaction:
In a 384-well plate, add the kinase, substrate, and inhibitor solution.
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.
Include controls: a "no inhibitor" control (100% activity) and a "no enzyme" control (background).
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or room temperature) for a predetermined time within the linear range of the reaction.[17]
ADP Detection:
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This reagent also depletes the remaining ATP.
Incubate for 40 minutes at room temperature.
Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and to provide luciferase and luciferin for the luminescence reaction.
Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
Data Acquisition and Analysis:
Measure the luminescence of each well using a plate-reading luminometer.
Subtract the background luminescence (no enzyme control) from all other readings.
Normalize the data to the "no inhibitor" control (100% activity).
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Hypothetical Compound
Target Kinase
IC₅₀ (nM)
Compound A (with oxetane)
BTK
5.2
Compound B (without oxetane)
BTK
45.8
Compound A (with oxetane)
JAK1
8.7
Compound B (without oxetane)
JAK1
98.3
Signaling Pathway Context: The B-Cell Receptor Pathway and BTK Inhibition
To understand the therapeutic rationale for using a BTK inhibitor synthesized from our building block, it is essential to visualize its place within the B-cell receptor (BCR) signaling pathway.
Caption: BTK's Role in B-Cell Receptor Signaling.
Upon antigen binding, the BCR activates kinases like LYN and SYK, which in turn phosphorylate and activate BTK.[8] Activated BTK then phosphorylates PLCγ2, leading to a cascade of downstream signaling that ultimately promotes B-cell proliferation and survival.[18] In B-cell malignancies, this pathway is often constitutively active. A BTK inhibitor developed using the (R)-tert-butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate scaffold would block the activity of BTK, thereby interrupting this pro-survival signaling and inducing apoptosis in malignant B-cells.
Conclusion
(R)-tert-butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate is more than just a chemical intermediate; it is a strategic building block designed to overcome common hurdles in modern drug discovery. Its unique combination of a proven heterocyclic core with a property-enhancing oxetane moiety provides a robust platform for the development of next-generation kinase inhibitors with potentially superior physicochemical and pharmacokinetic profiles. The protocols and conceptual frameworks provided herein are intended to empower research teams to effectively harness the potential of this valuable scaffold in their pursuit of novel therapeutics.
References
Oxetanes in Drug Discovery Campaigns. (2023, September 7). ACS Publications. [Link]
Oxetanes in Drug Discovery Campaigns. (2023, September 7). Semantic Scholar. [Link]
Applications of oxetanes in drug discovery and medicinal chemistry. (n.d.). PubMed Central. [Link]
Oxetanes in Drug Discovery: Structural and Synthetic Insights. (2025, August 30). ResearchGate. [Link]
Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials. (2023, March 6). PubMed Central. [Link]
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central. [Link]
Protocol Recommendations for Performing a Kinase Inhibition Assay. (2026, January 20). BellBrook Labs. [Link]
A Comprehensive Overview of Globally Approved JAK Inhibitors. (n.d.). PubMed Central. [Link]
Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof. (n.d.).
Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. (2023, March 7). Frontiers. [Link]
Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. (n.d.). MDPI. [Link]
Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. (n.d.). ChemRxiv. [Link]
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). PubMed Central. [Link]
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (n.d.). MDPI. [Link]
Kinase assays. (2020, September 1). BMG LABTECH. [Link]
Janus Kinase (JAK) inhibitors: Drug Safety Communication - FDA Requires Warnings about Increased Risk of Serious Heart-related Events, Cancer, Blood Clots, and Death. (2021, September 1). FDA. [Link]
Bruton's tyrosine kinase (BTK) inhibitors: an updated patent review (2019-2024). (2025, August 30). PubMed. [Link]
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Wiley Online Library. [Link]
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. [Link]
Overview of Bruton's tyrosine kinase (BTK) inhibitors in chronic lymphocytic leukemia. (2016, February 12). VJHemOnc. [Link]
Janus kinase (JAK) inhibitors in the treatment of inflammatory and neoplastic diseases. (n.d.). PubMed. [Link]
Utilization of kinase inhibitors as novel therapeutic drug targets: A review. (2023, February 3). PubMed Central. [Link]
Tunable [3+2] and [4+2] annulations for pyrrolidine and piperidine synthesis. (n.d.). Royal Society of Chemistry. [Link]
Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. (2019, June 15). PubMed. [Link]
Janus kinase inhibitors enhance prostanoid biosynthesis in human whole blood in vitro: implications for cardiovascular side effects and prevention strategies. (2025, May 5). PubMed. [Link]
Identifying common impurities in (R)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate synthesis
Welcome to the Technical Support Center for the synthesis of (R)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the synthesis of (R)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the synthesis of this important pharmaceutical intermediate. Our goal is to equip you with the scientific understanding and practical knowledge to identify and control common impurities, ensuring the quality and integrity of your synthesis.
Introduction to the Synthesis and Its Challenges
(R)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate is a key building block in the development of various therapeutic agents. Its synthesis typically involves the reductive amination of (R)-tert-butyl 3-aminopiperidine-1-carboxylate with oxetan-3-one. While this reaction is generally efficient, the formation of impurities can pose significant challenges in achieving high purity of the final product. Understanding the origin and chemical nature of these impurities is paramount for developing robust and reproducible synthetic processes.
This guide will delve into the common impurities encountered during this synthesis, their mechanisms of formation, and effective strategies for their detection, control, and remediation.
Visualizing the Synthetic Pathway and Impurity Formation
To better understand the process, let's visualize the main reaction and the potential side reactions that can lead to common impurities.
Optimization
Common side reactions in the synthesis of N-substituted amino-oxetanes
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of N-substituted amino-oxetanes. This guide is designed for researchers, medicinal chemists, and drug developmen...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of N-substituted amino-oxetanes. This guide is designed for researchers, medicinal chemists, and drug development professionals. Oxetane rings are valuable motifs in modern drug discovery, but their synthesis can be challenging due to the inherent ring strain and potential for side reactions.[1] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate common experimental hurdles.
Section 1: General Stability and Handling of Oxetanes
The primary challenge in working with oxetanes is their propensity for ring-opening, particularly under harsh reaction conditions.[2] Understanding the stability profile of the oxetane core is the first step toward a successful synthesis.
FAQ 1: My oxetane-containing compound is decomposing during work-up or purification. What are the most common causes?
The Problem: You observe significant loss of your desired product or the appearance of new, unidentified impurities after aqueous work-up, extraction, or chromatographic purification.
The Cause: The oxetane ring is highly susceptible to ring-opening under acidic conditions.[3] This is the most frequent cause of decomposition. Even mild acids, sometimes used during work-up to neutralize basic reactions or during silica gel chromatography, can catalyze the hydrolysis of the oxetane, leading to the formation of 1,3-diol byproducts. The presence of an internal nucleophile, such as a nearby alcohol or amine, can further accelerate this process.[2][4]
The Solution:
Avoid Strong Acids: Whenever possible, avoid using strong acids in your reaction or work-up.[5] If an acid is necessary, consider using a weaker, buffered system.
Neutralize with Care: During work-up, use a mild base like saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid. Avoid a large excess of acid during extraction procedures.
Chromatography Considerations: Standard silica gel can be slightly acidic. If you suspect decomposition on the column, you can:
Neutralize the silica gel by preparing a slurry with a small amount of a suitable base (e.g., 1% triethylamine in the eluent).
Switch to a different stationary phase, such as neutral alumina or a reverse-phase C18 column.
Temperature Control: Perform all work-up and purification steps at low temperatures (0 °C to room temperature) to minimize the rate of potential decomposition reactions.
Section 2: Reductive Amination of Oxetan-3-one
Reductive amination of oxetan-3-one is one of the most common and direct methods for synthesizing N-substituted 3-amino-oxetanes.[2] However, the reaction is not without its challenges.
FAQ 2: My reductive amination of oxetan-3-one with a primary amine is giving low yields and a significant amount of a dialkylated byproduct. How can I improve the selectivity for the secondary amine?
The Problem: The reaction produces the desired N-substituted secondary amino-oxetane, but also a considerable amount of the tertiary amine resulting from the reaction of the product with another molecule of oxetan-3-one.
The Cause: The newly formed secondary amine product is often more nucleophilic than the starting primary amine. This allows it to compete with the starting amine in reacting with the remaining oxetan-3-one, leading to the formation of a tertiary amine byproduct. This is a common issue in reductive amination reactions.
The Solution:
Control Stoichiometry: Use a slight excess of the primary amine (1.2 to 1.5 equivalents) to outcompete the secondary amine product for the ketone.
Slow Addition of Reducing Agent: Add the reducing agent slowly and at a low temperature (e.g., 0 °C). This keeps the concentration of the intermediate iminium ion low and favors its reduction over further reaction with the secondary amine product.
Choice of Reducing Agent: Milder, sterically hindered reducing agents can improve selectivity. Sodium triacetoxyborohydride (STAB) is often superior to sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄) for this purpose, as it is less likely to reduce the ketone directly and is effective under mildly acidic conditions that favor iminium ion formation.
Table 1: Comparison of Reducing Agents for Reductive Amination
Reducing Agent
Typical Conditions
Pros
Cons
NaBH(OAc)₃ (STAB)
1,2-Dichloroethane (DCE) or CH₂Cl₂, Acetic Acid
Mild, selective for imines/iminiums, tolerant of many functional groups
Moisture sensitive, can be slower
NaBH₃CN
Methanol (MeOH), pH 3-6
Effective, works in protic solvents
Highly toxic (HCN release at low pH), can reduce some ketones
NaBH₄
MeOH, Ethanol (EtOH)
Inexpensive, readily available
Less selective, can readily reduce ketones and aldehydes, basic conditions
Experimental Protocol: Selective Mon-alkylation via Reductive Amination
To a stirred solution of oxetan-3-one (1.0 eq) and the primary amine (1.2 eq) in 1,2-dichloroethane (DCE) at room temperature, add acetic acid (1.1 eq).
Stir the mixture for 30-60 minutes to allow for iminium ion formation.
Cool the reaction to 0 °C in an ice bath.
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 20 minutes, ensuring the temperature does not rise significantly.
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.
Extract the product with an organic solvent (e.g., CH₂Cl₂ or EtOAc), dry over Na₂SO₄, and concentrate in vacuo.
Purify by column chromatography (consider using neutralized silica gel as described in FAQ 1).
A novel and powerful method for synthesizing 3-aryl-3-amino-oxetanes involves the reaction of 3-aryl-3-oxetanyl sulfonyl fluorides with amines. This reaction proceeds through a unique defluorosulfonylative pathway.[6]
FAQ 3: I am attempting a defluorosulfonylative coupling, but my main products are 3-aryl-3-fluoro-oxetane and a complex mixture of degradation products, with very little of my desired amine. What is happening?
The Problem: Instead of the expected N-substituted amino-oxetane, the reaction yields significant amounts of a fluoro-oxetane byproduct and unidentifiable decomposition products.
The Cause: This reaction proceeds via an SN1 mechanism, where the rate-determining step is the formation of a planar oxetane carbocation.[6] This carbocation is then trapped by a nucleophile. If the amine nucleophile is not present in sufficient concentration or is not reactive enough, the carbocation can be trapped by the fluoride ion generated in situ, leading to the 3-fluoro-oxetane byproduct. Alternatively, the carbocation can undergo elimination/rearrangement, leading to degradation products such as aldehydes.[6]
The Solution:
Increase Amine Concentration: Use a larger excess of the amine nucleophile (2 to 3 equivalents) to ensure it effectively traps the carbocation intermediate as it forms.
Optimize Solvent: The reaction is typically run in polar aprotic solvents like acetonitrile or DMF. Ensure your solvent is anhydrous, as water can also compete as a nucleophile.
Temperature Control: The reaction is thermally driven. A temperature of around 80-100 °C is often required to initiate the formation of the carbocation. However, excessively high temperatures can favor elimination and degradation pathways. Perform a temperature screen to find the optimal balance.
Use a Fluoride Scavenger: For particularly challenging substrates or hindered amines, adding a fluoride scavenger can be beneficial. For instance, using a silyl-protected amine can trap the fluoride as a stable Si-F bond, preventing the formation of the fluoro-oxetane byproduct.[6]
Diagram: Competing Pathways in Defluorosulfonylative Coupling
Caption: Competing reaction pathways from the oxetane carbocation intermediate.
Section 4: Protecting Group Strategies
Choosing an appropriate protecting group for the amine is critical, as the deprotection step can often be the source of unwanted side reactions.
FAQ 4: I need to deprotect my N-Boc protected amino-oxetane, but standard acidic conditions (e.g., HCl in dioxane) are cleaving the oxetane ring. What are some safer deprotection methods?
The Problem: The strongly acidic conditions required for removing a tert-butyloxycarbonyl (Boc) group are causing the acid-sensitive oxetane ring to open.
The Cause: As established, the oxetane ring is labile to strong acids.[5] The conditions for Boc removal (e.g., 4M HCl in dioxane or neat trifluoroacetic acid) are often too harsh for the oxetane core, especially for extended reaction times or at elevated temperatures.
The Solution:
Optimize Boc Removal: If you must use a Boc group, optimize the deprotection conditions carefully.
Use Trifluoroacetic Acid (TFA): TFA is often effective and can be used in dichloromethane (CH₂Cl₂) at 0 °C to room temperature. Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize exposure time.[5]
Milder Acidic Systems: Consider using milder acids like p-toluenesulfonic acid (TsOH) in a non-polar solvent or zinc bromide (ZnBr₂) in CH₂Cl₂.
Choose an Alternative Protecting Group: The best solution is often to plan ahead and use a protecting group that can be removed under oxetane-friendly conditions.
Table 2: Oxetane-Compatible Amine Protecting Groups
Protecting Group
Abbreviation
Deprotection Conditions
Compatibility Notes
Benzyl
Bn
Catalytic Hydrogenation (H₂, Pd/C or Pd(OH)₂/C)[5]
Excellent compatibility. The neutral conditions are very mild on the oxetane ring.
A Comparative Analysis of (R) and (S)-tert-butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate: Unveiling Stereochemistry's Role in Biological Activity
A definitive comparative guide on the biological activities of the (R) and (S) enantiomers of tert-butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate cannot be constructed at this time. Extensive searches of scientific l...
Author: BenchChem Technical Support Team. Date: February 2026
A definitive comparative guide on the biological activities of the (R) and (S) enantiomers of tert-butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate cannot be constructed at this time. Extensive searches of scientific literature and patent databases have revealed a significant gap in publicly available data directly comparing the biological profiles of these specific stereoisomers. While the piperidine scaffold is a well-established pharmacophore in drug discovery, leading to a wide array of biologically active molecules, specific experimental data for the enantiomers of this particular compound, including their synthesis, receptor interactions, and differential efficacy, are not presently disclosed in accessible research.
This guide will, therefore, pivot to address the fundamental principles and methodologies that would be employed to conduct such a comparative analysis. It will serve as a blueprint for researchers and drug development professionals on how to approach the characterization of these, and similar, chiral molecules. We will explore the underlying importance of stereochemistry in drug design, propose a logical experimental workflow for elucidating the distinct biological activities of the (R) and (S) enantiomers, and provide detailed, state-of-the-art protocols for key assays.
The Criticality of Chirality in Drug-Target Interactions
The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a pivotal determinant of its biological function. Enantiomers, which are non-superimposable mirror images of each other, can exhibit profoundly different pharmacological and toxicological properties. This is because biological targets, such as enzymes and receptors, are themselves chiral environments. The interaction between a small molecule and its biological target is analogous to a key fitting into a lock; a precise spatial orientation is required for optimal binding and subsequent biological response.
One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or even mediate off-target effects and toxicity. A classic example is the drug thalidomide, where the (R)-enantiomer possesses sedative properties, while the (S)-enantiomer is teratogenic. Therefore, the separate synthesis and biological evaluation of individual enantiomers are paramount in modern drug development.
Proposed Research Workflow for Comparative Analysis
To comprehensively compare the biological activities of (R) and (S)-tert-butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate, a structured, multi-faceted experimental approach is necessary. The following workflow outlines the key stages of such an investigation.
Caption: A logical progression for the comparative analysis of chiral small molecules, from synthesis to in vivo studies.
Detailed Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the critical experiments outlined in the proposed workflow.
Stereoselective Synthesis and Chiral Purity Analysis
The foundation of any comparative study of enantiomers is the ability to obtain them in high chiral purity.
a) Stereoselective Synthesis:
While a specific, documented synthesis for the individual enantiomers of tert-butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate is not publicly available, a plausible synthetic route would involve the reductive amination of tert-butyl 3-oxopiperidine-1-carboxylate with oxetan-3-amine, followed by chiral separation or an asymmetric synthesis approach.
Hypothetical Reductive Amination and Chiral Separation:
Reaction Setup: To a solution of tert-butyl 3-oxopiperidine-1-carboxylate (1.0 eq) and oxetan-3-amine (1.1 eq) in a suitable solvent such as dichloromethane or methanol, add a reducing agent like sodium triacetoxyborohydride (1.5 eq).
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the resulting racemic mixture of tert-butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate by column chromatography on silica gel.
b) Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination:
Chiral HPLC is the gold standard for separating and quantifying enantiomers.
Column Selection: Utilize a chiral stationary phase (CSP) column. Common choices include polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) or protein-based columns.
Mobile Phase Optimization: Develop a mobile phase that provides good separation of the two enantiomers. This typically consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an additive like trifluoroacetic acid or diethylamine to improve peak shape.
Method Validation: Validate the analytical method for linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ).
Sample Analysis: Dissolve a small amount of the synthesized material in the mobile phase and inject it into the HPLC system. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
In Vitro Biological Evaluation
a) Target Binding Assays:
Identifying the biological target(s) of the compound is crucial. If the target is known or hypothesized, direct binding assays can be performed.
Example Protocol: Radioligand Binding Assay (for a G-protein coupled receptor - GPCR)
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target GPCR.
Assay Buffer: Use a suitable binding buffer, which will vary depending on the receptor.
Competition Binding: Incubate the cell membranes with a known radiolabeled ligand for the receptor at a fixed concentration and varying concentrations of the (R) and (S) enantiomers.
Incubation and Filtration: Allow the binding to reach equilibrium. Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the inhibition constant (Ki) for each enantiomer.
b) Functional Assays:
These assays measure the biological effect of the compound on its target.
Example Protocol: Enzyme Inhibition Assay
Enzyme and Substrate: Obtain the purified target enzyme and a suitable substrate that produces a detectable signal (e.g., colorimetric or fluorescent) upon enzymatic conversion.
Assay Conditions: Perform the assay in a buffer that ensures optimal enzyme activity.
Inhibition Measurement: Pre-incubate the enzyme with varying concentrations of the (R) and (S) enantiomers. Initiate the reaction by adding the substrate.
Signal Detection: Measure the rate of product formation over time using a plate reader.
Data Analysis: Calculate the percentage of inhibition for each concentration of the enantiomers. Determine the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.
Data Presentation
All quantitative data from these experiments should be summarized in clearly structured tables to facilitate easy comparison between the (R) and (S) enantiomers.
Table 1: Hypothetical Comparative In Vitro Activity Data
While a direct comparison of the biological activity of (R) and (S)-tert-butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate is currently hampered by a lack of published data, this guide provides a comprehensive framework for conducting such an investigation. By following the proposed workflow and employing the detailed experimental protocols, researchers can systematically elucidate the stereospecific properties of these enantiomers. The insights gained from such studies are not only crucial for the potential development of this specific compound but also contribute to the broader understanding of structure-activity relationships in medicinal chemistry. The scientific community eagerly awaits research that will populate the data tables presented herein, ultimately revealing the full therapeutic potential of each enantiomer.
References
As no specific literature was found for the topic compound, a general reference list on the principles and methods discussed is provided.
Chirality in Drug Design and Development. Edited by I. Agranat, H. Caner, and J. Caldwell. John Wiley & Sons, 2011. [Link]
Stereochemistry in Drug Action. Smith, R. L. British Journal of Clinical Pharmacology, 1989, 28(S1), 3S-10S. [Link]
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Radioligand Binding Assays: A Practical Guide. Edited by H. I. Motulsky. Oxford University Press, 2017. [Link]
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Comparative
A Comparative Analysis of Oxetane and Cyclobutane Bioisosteres in Piperidine Analogs: A Guide for Medicinal Chemists
Introduction: The Enduring Importance of the Piperidine Scaffold and the Quest for Its Optimization The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its pre...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Enduring Importance of the Piperidine Scaffold and the Quest for Its Optimization
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of clinically approved drugs and bioactive compounds.[1] Its utility stems from its ability to confer favorable physicochemical properties, including improved aqueous solubility and metabolic stability, while providing a three-dimensional vector to explore chemical space and optimize interactions with biological targets.[1] However, the very properties that make piperidine attractive—particularly the basicity of its nitrogen atom—can also present challenges, such as off-target effects (e.g., hERG liability) and undesirable pharmacokinetic profiles.[2][3]
Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity but possesses different physical or chemical properties, offers a powerful approach to fine-tune the characteristics of piperidine-containing molecules. This guide provides a comparative analysis of two increasingly popular four-membered ring systems used as bioisosteres in piperidine analogs: the oxetane and the cyclobutane ring. Both motifs can serve as spirocyclic replacements or pendant groups, aiming to modulate properties like basicity, lipophilicity, and metabolic stability.[4][5]
This document moves beyond a simple list of properties to explain the causal relationships behind experimental choices and outcomes. We will delve into the distinct structural and electronic features of oxetane and cyclobutane rings, analyze their differential impact on key drug-like properties, present case studies with supporting data, and provide detailed experimental protocols for their evaluation.
Structural and Physicochemical Properties: A Tale of Two Rings
At first glance, oxetane and cyclobutane are structurally similar four-membered rings. However, the substitution of a methylene group in cyclobutane with an oxygen atom in oxetane introduces profound differences in their electronic nature, polarity, and conformational behavior.
The oxetane ring is a polar, sp³-rich motif with a significant dipole moment.[3][4] The oxygen atom acts as a hydrogen bond acceptor and, through its inductive electron-withdrawing effect, can significantly modulate the properties of adjacent functional groups.[2][6] Conversely, the cyclobutane ring is a non-polar, lipophilic carbocycle.[5] It adopts a puckered conformation to relieve torsional strain, which can be leveraged to introduce conformational rigidity and orient substituents in specific vectors.[5]
Caption: Comparison of Piperidine with Oxetane and Cyclobutane Bioisosteres.
Impact on Key Physicochemical Properties of Piperidine Analogs
The choice between an oxetane and a cyclobutane bioisostere is driven by the specific liabilities of a lead compound. The following sections dissect their differential effects on critical drug-like properties.
Basicity (pKa) Modulation
A primary motivation for modifying a piperidine ring is to attenuate the basicity of its nitrogen atom. High basicity can lead to hERG channel inhibition and unwanted interactions with acidic tissues.
Oxetane: The incorporation of an oxetane, particularly as a substituent on the piperidine nitrogen, is a highly effective strategy for reducing basicity. The electronegative oxygen atom exerts a powerful inductive effect, withdrawing electron density from the nitrogen and thereby lowering its pKa. In one notable example, introducing an oxetane substituent onto a tertiary alkylamine reduced the pKa from 7.6 to 5.0, which in turn abrogated hERG inhibition (IC₅₀ > 100 μM).[2][3] Similarly, in the development of fenebrutinib, an oxetane motif was used to lower the pKa of a piperazine ring from 7.8 to 6.3.[2][7]
Cyclobutane: As a non-polar carbocycle, a cyclobutane ring has a minimal electronic effect on the pKa of the piperidine nitrogen. Its impact is primarily steric. Therefore, if pKa reduction is the main goal, oxetane is the superior choice.
Lipophilicity (LogD) and Aqueous Solubility
Controlling lipophilicity is a balancing act in drug discovery. While sufficient lipophilicity is required for membrane permeability, excessive lipophilicity can lead to poor solubility, high plasma protein binding, and increased metabolic clearance.
Oxetane: The polar nature of the oxetane ring generally leads to a reduction in lipophilicity (LogD) and an improvement in aqueous solubility compared to its carbocyclic counterpart.[2][3] In a direct comparison, an oxetane derivative was found to lower the LogD by approximately 0.8 units compared to the corresponding cyclobutane derivative.[6] This property was exploited in the optimization of GDC-0349, where an oxetane was introduced to improve solubility and other pharmacokinetic parameters.[2]
Cyclobutane: The cyclobutane moiety is lipophilic and is often used to fill hydrophobic pockets in a target protein.[5] While it can improve potency by increasing favorable van der Waals interactions, it typically increases the LogD of the parent molecule.
Metabolic Stability
The piperidine ring itself is relatively stable, but it can be susceptible to CYP-mediated oxidation, particularly at positions alpha to the nitrogen.[1] Spirocyclic systems are a common strategy to block these metabolic "soft spots."
Oxetane: The replacement of a metabolically labile group, such as a gem-dimethyl group, with a spiro-oxetane can effectively block metabolism at that position without the associated increase in lipophilicity.[3] Studies comparing spirocyclic oxetanes to their corresponding ketone precursors showed that the oxetane analogs had considerably improved metabolic stability and lower intrinsic clearance rates in human liver microsomes.[6]
Cyclobutane: The cyclobutane ring is also an effective metabolic blocker. Its chemical inertness and stable C-C bonds make it resistant to enzymatic degradation.[5] In the development of protein kinase Cθ (PKCθ) inhibitors, an oxetane analog (86) displayed enhanced metabolic stability compared to a cyclobutane precursor (84).[4] This suggests that while both are effective, the specific context of the molecule and the metabolic enzymes involved are critical.
Data Summary: Head-to-Head Comparison
The following table summarizes the comparative effects of oxetane and cyclobutane bioisosteres based on data from published case studies.
Property
Oxetane Analog
Cyclobutane Analog
Rationale and Causality
Reference
pKa (of adjacent N)
Significantly Lower
Largely Unchanged
The electronegative oxygen in oxetane exerts a strong inductive electron-withdrawing effect, reducing the basicity of the nearby nitrogen. Cyclobutane is electronically neutral.
A rigorous and systematic evaluation is crucial when selecting a bioisostere. The following workflow outlines a self-validating system for comparing oxetane and cyclobutane analogs.
Caption: Workflow for Comparative Evaluation of Bioisosteres.
Key Experimental Protocols
Protocol 1: Synthesis of a Spiro-Oxetane Piperidine Analog
This protocol describes a representative synthesis of a spirocyclic oxetane piperidine, a common strategy to block metabolism at the C4 position.
Objective: To synthesize 1-Boc-7-oxa-2-azaspiro[3.5]nonane from 1-Boc-piperidine-4-one.
Causality: The reaction proceeds via a two-step sequence. First, a Corey-Chaykovsky reaction using trimethylsulfoxonium iodide generates an epoxide intermediate. Second, an intramolecular acid-catalyzed ring-opening of the epoxide followed by ring-closure forms the thermodynamically stable four-membered oxetane ring.
Materials:
1-Boc-piperidine-4-one
Trimethylsulfoxonium iodide
Sodium hydride (60% dispersion in mineral oil)
Anhydrous DMSO and THF
p-Toluenesulfonic acid (p-TsOH)
Dichloromethane (DCM)
Saturated aqueous NH₄Cl, brine, Na₂SO₄
Silica gel for chromatography
Procedure:
Epoxide Formation:
a. To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMSO at room temperature, add trimethylsulfoxonium iodide (1.2 eq) portion-wise.
b. Stir the resulting mixture for 1 hour at room temperature until gas evolution ceases, forming the ylide.
c. Add a solution of 1-Boc-piperidine-4-one (1.0 eq) in anhydrous THF dropwise.
d. Stir the reaction at 50°C for 12-16 hours.
e. Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.
f. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
g. Purify the crude product by flash chromatography to yield the spiro-epoxide intermediate.
Oxetane Formation:
a. Dissolve the spiro-epoxide intermediate (1.0 eq) in DCM.
b. Add a catalytic amount of p-TsOH (0.1 eq).
c. Stir the reaction at room temperature for 2-4 hours, monitoring by TLC for the consumption of the starting material.
d. Quench the reaction with saturated aqueous NaHCO₃.
e. Separate the layers and extract the aqueous phase with DCM (2x).
f. Combine the organic layers, dry over Na₂SO₄, and concentrate.
g. Purify the crude product by flash chromatography to yield 1-Boc-7-oxa-2-azaspiro[3.5]nonane.
Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
Objective: To determine the intrinsic clearance (Cl_int) of the piperidine lead and its oxetane and cyclobutane analogs.
Causality: This assay measures the rate of drug depletion over time when incubated with liver microsomes, which contain the majority of drug-metabolizing CYP450 enzymes. A slower rate of depletion indicates higher metabolic stability. The inclusion of NADPH is critical as it is a required cofactor for CYP450 activity.
Materials:
Pooled Human Liver Microsomes (HLM)
Test compounds (10 mM stock in DMSO)
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
Phosphate buffer (0.1 M, pH 7.4)
Acetonitrile with internal standard (e.g., warfarin, tolbutamide) for quenching
LC-MS/MS system
Procedure:
Preparation:
a. Prepare a 1 mg/mL HLM suspension in phosphate buffer. Keep on ice.
b. Prepare the test compound working solutions by diluting the DMSO stock in buffer to achieve a final incubation concentration of 1 µM (final DMSO concentration should be ≤ 0.1%).
c. Prepare the NADPH regenerating system according to the manufacturer's instructions.
Incubation:
a. Pre-warm the HLM suspension and test compound solutions at 37°C for 5 minutes.
b. Initiate the reaction by adding the NADPH regenerating system to the HLM suspension.
c. Immediately add a portion of this HLM/NADPH mixture to the pre-warmed test compound solution. This is the t=0 sample.
d. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
e. Immediately quench the reaction by adding the aliquot to a 3-fold volume of ice-cold acetonitrile containing the internal standard.
f. Include a negative control incubation without the NADPH regenerating system to account for non-enzymatic degradation.
Sample Analysis:
a. Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
b. Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
c. Analyze the samples to determine the peak area ratio of the test compound to the internal standard at each time point.
Data Analysis:
a. Plot the natural logarithm of the percentage of the compound remaining versus time.
b. The slope of the linear regression line (k) is the elimination rate constant.
c. Calculate the in vitro half-life (t₁/₂) = 0.693 / k.
d. Calculate the intrinsic clearance (Cl_int, in µL/min/mg protein) using the equation: Cl_int = (k / [HLM protein concentration]).
Conclusion and Future Perspectives
The choice between an oxetane and a cyclobutane bioisostere is not a matter of inherent superiority but of strategic application. The oxetane is an outstanding tool for simultaneously improving aqueous solubility, reducing lipophilicity, and lowering the basicity of an adjacent nitrogen atom, making it ideal for tackling hERG liability and improving the overall ADME profile.[2][4][6] The cyclobutane, in contrast, serves as a robust, conformationally defined, and metabolically inert scaffold for probing hydrophobic interactions and enhancing metabolic stability with minimal electronic perturbation.[5]
The decision-making process should be guided by a thorough understanding of the lead compound's liabilities.
If the primary challenge is high pKa, poor solubility, or hERG toxicity, the oxetane is the logical starting point.
If the goal is to improve metabolic stability, increase conformational rigidity, or fill a hydrophobic pocket without altering basicity, the cyclobutane is the more appropriate choice.
Future advancements in synthetic methodologies will undoubtedly make more complex and diversely substituted oxetane and cyclobutane building blocks accessible, further expanding their utility.[8] As our understanding of the intricate interplay between molecular properties and biological outcomes deepens, these versatile four-membered rings will continue to be indispensable tools in the medicinal chemist's arsenal for crafting safer and more effective medicines.
References
Welsch, M. et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
Verhoest, P. R. et al. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. [Link]
Talele, T. T. (2025). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry. [Link]
Janecka, A. et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
Burkhard, J. A. et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
de Witte, W. et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. [Link]
Verhoest, P. R. et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
Bull, J. A. et al. (2022). Synthesis and Functionalisation of a 3-D Spirocyclobutyl Piperidine Building Block for Medicinal Chemistry. Imperial College London Thesis. [Link]
Tosh, D. K. et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry. [Link]
Grygorenko, O. O. et al. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
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Verhoest, P. R. (2023). Oxetanes in Drug Discovery Campaigns. ResearchGate. [Link]
A Senior Application Scientist's Guide to In-Vitro Assay Development for Screening Derivatives of (R)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate
Introduction In the landscape of modern drug discovery, the identification and optimization of small molecule modulators for therapeutic targets are paramount. The compound (R)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of modern drug discovery, the identification and optimization of small molecule modulators for therapeutic targets are paramount. The compound (R)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate and its derivatives represent a chemical scaffold with significant potential. The piperidine and oxetane moieties are frequently found in ligands targeting G-protein coupled receptors (GPCRs), one of the largest and most successfully drugged protein families.[1] GPCRs are integral to a vast array of physiological processes, making them high-value targets for therapeutic intervention in areas such as neurobiology, immunology, and metabolism.[1]
This guide provides a comparative analysis of three distinct in-vitro assay platforms for the high-throughput screening (HTS) and pharmacological characterization of derivatives of this core scaffold. As a Senior Application Scientist, my objective is to not only detail the protocols but to provide the underlying rationale for experimental choices, ensuring that the described methodologies are robust, reliable, and fit for purpose. We will explore a direct binding assay and two distinct functional cell-based assays that interrogate different aspects of GPCR signaling. Each assay offers unique advantages and presents specific challenges, and the optimal choice depends on the specific goals of the screening campaign.
Rationale for Assay Selection
The selection of appropriate in-vitro assays is critical for a successful drug discovery campaign. For the derivatives of (R)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate, a multi-faceted approach is recommended to build a comprehensive pharmacological profile. The assays compared in this guide are:
Competitive Radioligand Binding Assay: This biochemical assay directly measures the ability of a test compound to displace a known radiolabeled ligand from the target receptor.[2] It provides a direct measure of binding affinity (Ki) and is considered a gold standard for quantifying ligand-receptor interactions.[1][2]
Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay: This is a functional, cell-based assay that quantifies the modulation of cyclic adenosine monophosphate (cAMP), a key second messenger for Gs and Gi-coupled GPCRs.[3][4] Its high sensitivity and homogeneous format make it highly amenable to HTS.[5]
Fluorescent Calcium Flux Assay: This functional, cell-based assay measures the transient increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs.[6][7] It provides a real-time kinetic readout of receptor activation.
This selection provides a comprehensive toolkit to not only identify compounds that bind to the target receptor but also to characterize their functional activity as agonists, antagonists, or allosteric modulators across the major GPCR signaling pathways.
Assay 1: Competitive Radioligand Binding Assay
This assay directly quantifies the affinity of a test compound for a target receptor by measuring its ability to compete with a radiolabeled ligand.[2]
Principle of the Assay
The assay is based on the principle of competition between a fixed concentration of a high-affinity radioligand and a range of concentrations of the unlabeled test compound for binding to the receptor. The amount of radioligand bound to the receptor is inversely proportional to the affinity and concentration of the test compound.
Experimental Protocol
Receptor Preparation: Prepare cell membranes from a cell line stably overexpressing the target GPCR.
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
Reaction Setup: In a 96-well filter plate, combine the cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and a serial dilution of the test compound.
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to remove unbound radioligand.
Detection: Add scintillation cocktail to the wells and quantify the amount of bound radioligand using a scintillation counter.
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Data Interpretation and Quality Control
IC50: The concentration of the test compound that displaces 50% of the specific binding of the radioligand.
Ki: The inhibition constant, which represents the affinity of the test compound for the receptor.
Nonspecific Binding: Determined in the presence of a saturating concentration of a known unlabeled ligand.
Specific Binding: Calculated as the difference between total binding and nonspecific binding.
Advantages and Limitations
Advantages: Direct measure of binding affinity, well-established and robust, can be used for any GPCR with a suitable radioligand.
Limitations: Requires the use of radioactivity, involves a filtration step (not a homogeneous assay), and does not provide information on the functional activity of the compound (agonist vs. antagonist).
Assay 2: HTRF cAMP Assay
This is a competitive immunoassay to measure changes in intracellular cAMP levels, a common second messenger for Gs and Gi-coupled GPCRs.[3][8]
Principle of the Assay
The assay utilizes Homogeneous Time-Resolved Fluorescence (HTRF) technology, which is a combination of Fluorescence Resonance Energy Transfer (FRET) and Time-Resolved Fluorescence (TRF).[5][9] The assay kit contains a cAMP-specific antibody labeled with a donor fluorophore (e.g., Europium cryptate) and a cAMP analog labeled with an acceptor fluorophore (e.g., d2).[8] In the absence of cellular cAMP, the antibody binds to the labeled cAMP analog, bringing the donor and acceptor into close proximity and generating a high FRET signal.[10] Cellular cAMP produced upon GPCR activation competes with the labeled cAMP for antibody binding, leading to a decrease in the FRET signal.[8]
dot
Caption: GPCR-mediated cAMP modulation and HTRF detection.
Experimental Protocol
Cell Culture: Plate cells expressing the target GPCR in a 384-well plate and culture overnight.
Compound Addition: Add serial dilutions of the test compounds to the cells. For antagonist screening, pre-incubate with the test compounds before adding a known agonist.
Cell Lysis and Detection: Add the HTRF lysis buffer and detection reagents (Eu3+-cryptate labeled anti-cAMP antibody and d2-labeled cAMP) to each well.
Incubation: Incubate the plate at room temperature for 60 minutes to allow for cell lysis and the competitive immunoassay to reach equilibrium.
Detection: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at both the donor and acceptor wavelengths.
Data Analysis: Calculate the HTRF ratio (acceptor emission / donor emission) and plot it against the logarithm of the compound concentration. Fit the data to determine EC50 (for agonists) or IC50 (for antagonists) values.
Data Interpretation and Quality Control
EC50: The concentration of an agonist that produces 50% of the maximal response.
IC50: The concentration of an antagonist that inhibits 50% of the agonist response.
Z'-factor: A statistical parameter used to assess the quality of an HTS assay.[11] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[12][13]
Signal-to-Background (S/B) Ratio: The ratio of the signal from the positive control to the signal from the negative control.
Advantages and Limitations
Advantages: Homogeneous "mix-and-read" format, high throughput, high sensitivity, and amenable to miniaturization.[5]
Limitations: Indirect measure of receptor activation, potential for off-target effects influencing cAMP levels, and requires a cell line with an appropriate signaling response.
Assay 3: Fluorescent Calcium Flux Assay
This assay measures the increase in intracellular calcium concentration, a hallmark of Gq-coupled GPCR activation.[6][14]
Principle of the Assay
Cells expressing the target Gq-coupled GPCR are loaded with a calcium-sensitive fluorescent dye.[7] Upon agonist binding, the GPCR activates phospholipase C, which leads to the generation of inositol trisphosphate (IP3). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[14] The fluorescent dye binds to the increased intracellular calcium, resulting in a significant increase in its fluorescence intensity, which can be monitored in real-time.[7]
dot
Caption: Gq-mediated calcium mobilization and its detection.
Experimental Protocol
Cell Culture: Plate cells expressing the target GPCR in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
Incubation: Incubate the plate at 37°C for 60 minutes to allow for dye uptake and de-esterification.
Compound Addition and Detection: Place the plate in a kinetic plate reader (e.g., a FLIPR or FlexStation). Record a baseline fluorescence reading, then inject the test compounds and continue to monitor the fluorescence intensity over time.
Data Analysis: The change in fluorescence intensity over time is measured. The peak fluorescence response is typically used for concentration-response analysis to determine EC50 or IC50 values.
Data Interpretation and Quality Control
EC50/IC50: Determined from the peak fluorescence response plotted against compound concentration.
Kinetic Parameters: The time to peak and the duration of the calcium signal can also provide valuable information about compound activity.
Z'-factor and S/B Ratio: Calculated similarly to the cAMP assay to assess assay quality.
Advantages and Limitations
Advantages: Provides real-time kinetic data, highly sensitive, and directly measures a key signaling event.
Limitations: Requires specialized instrumentation for kinetic reading, the transient nature of the signal can be challenging for HTS, and potential for false positives from compounds that interfere with calcium signaling or the fluorescent dye.
Comparative Summary of Assay Platforms
Feature
Competitive Radioligand Binding
HTRF cAMP Assay
Fluorescent Calcium Flux Assay
Assay Type
Biochemical, Endpoint
Cell-based, Functional, Endpoint
Cell-based, Functional, Kinetic
Principle
Competition for receptor binding
Competitive immunoassay (FRET)
Intracellular Ca2+ chelation
Primary Output
Binding Affinity (Ki)
Second messenger modulation (EC50/IC50)
Ion flux (EC50/IC50, kinetics)
Throughput
Medium
High
High (with automation)
Instrumentation
Scintillation Counter, Filter Manifold
HTRF-compatible Plate Reader
Kinetic Plate Reader (e.g., FLIPR)
Key Advantage
Direct measure of affinity
Homogeneous, sensitive, robust
Real-time kinetic data
Key Limitation
Use of radioactivity, no functional data
Indirect measure, potential off-targets
Requires specialized equipment, transient signal
Conclusion and Recommendations
The development of a robust in-vitro assay cascade is fundamental to the successful identification and optimization of novel drug candidates. For screening derivatives of (R)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate, a strategic combination of the assays described in this guide is recommended.
Primary Screening: For a large-scale high-throughput screening campaign, the HTRF cAMP assay is often the preferred choice due to its high throughput, homogeneous format, and sensitivity. It allows for the rapid identification of functional modulators of Gs or Gi-coupled receptors.
Secondary Screening and Hit Confirmation: Hits from the primary screen should be confirmed and further characterized using orthogonal assays. A fluorescent calcium flux assay is an excellent secondary screen to identify compounds active at Gq-coupled receptors. A competitive radioligand binding assay should be used to confirm direct binding to the target receptor and to determine the binding affinity of confirmed hits.
Lead Optimization: During lead optimization, all three assays can be used in parallel to build a comprehensive understanding of the structure-activity relationship (SAR) for both binding affinity and functional potency.
By employing this multi-assay strategy, researchers can confidently identify and characterize novel modulators of GPCRs, accelerating the progression of promising compounds through the drug discovery pipeline.
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Wang, T., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
Zhou, Y., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Cell and Developmental Biology, 9, 611443. [Link]
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Xu, T., et al. (2011). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. Journal of Biomolecular Screening, 16(6), 629-637. [Link]
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Fang, Y. (2015). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 36(1), 1-12. [Link]
Checco, J. W., et al. (2017). Evaluating functional ligand-GPCR interactions in cell-based assays. Current Protocols in Pharmacology, 78, 2.65.1-2.65.17. [Link]
Wang, T., et al. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Montana Molecular. Illuminating GPCR Research: FRET and BRET-Based Sensors Shed Light on Cellular Signaling. [Link]
Chan, M., et al. (2019). Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor. International Journal of Molecular Sciences, 20(21), 5394. [Link]
Degorce, F., et al. (2009). HTRF: A technology tailored for drug discovery - a review of theoretical aspects and recent applications. Current Chemical Genomics, 3, 22-32. [Link]
Ciana, P., et al. (2009). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Journal of Pharmacology and Experimental Therapeutics, 331(2), 673-682. [Link]
Zabel, U., et al. (2019). Application of BRET to monitor ligand binding to GPCRs. Methods in Cell Biology, 149, 107-124. [Link]
GraphPad. Calculating a Z-factor to assess the quality of a screening assay. [Link]
Drug Target Review. High-throughput calcium flux assays: luminescent versus fluorescent readout. [Link]
Zhang, X. D. (2020). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 36(10), 3169-3175. [Link]
Wang, T., et al. (2007). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Journal of Biomolecular Screening, 12(1), 53-60. [Link]
Van Hout, A., et al. (2018). A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4. Journal of Visualized Experiments, (133), 56983. [Link]
This guide provides essential safety and handling protocols for (R)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate (CAS No. 1349699-81-5). As a specialized heterocyclic building block used in advanced pharmaceutical research, its safe management is paramount.[1][2] This document is intended for researchers, chemists, and drug development professionals. The procedures outlined below are designed to ensure personnel safety, maintain experimental integrity, and comply with standard laboratory safety practices.
At-a-Glance Hazard Profile & Chemical Synopsis
While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, a robust hazard assessment can be constructed by analyzing its structural components—the piperidine core, the N-Boc protecting group, and the oxetane moiety—and by referencing data from closely related analogs.
The primary hazards are associated with its piperidine scaffold. Analogs such as (R)-tert-butyl 3-aminopiperidine-1-carboxylate are known to be irritants.[3][4] Therefore, a cautious approach assuming similar or greater hazard potential is scientifically prudent.
Hazard Class
GHS Classification (Inferred from Analogs)
Anticipated Health Effects
Acute Toxicity, Oral
H302: Harmful if swallowed
May cause gastrointestinal irritation or other systemic effects upon ingestion.[4]
Skin Corrosion/Irritation
H315: Causes skin irritation
Direct contact may lead to redness, itching, inflammation, or blistering.[3][4][5]
Serious Eye Damage/Irritation
H319: Causes serious eye irritation
Contact with eyes can cause significant irritation, pain, and potential damage.[3][4][5][6]
Specific Target Organ Toxicity (Single Exposure)
H335: May cause respiratory irritation
Inhalation of dust or aerosols may irritate the respiratory tract, leading to coughing and discomfort.[3][4][5]
Chemical Properties Influencing Safety:
Piperidine Core: Piperidine and its derivatives are organic bases that can be corrosive and toxic.[7][8][9]
tert-Butoxycarbonyl (Boc) Group: This protecting group is notably acid-labile.[10] Accidental contact with acidic materials can lead to deprotection, generating tert-butanol and the corresponding free amine, which may have different solubility and hazard characteristics.
Physical Form: Typically a solid at room temperature, which can pose an inhalation hazard if handled as a fine powder.[11]
Mandatory Personal Protective Equipment (PPE) Protocol
The selection of PPE is the final and most personal line of defense.[12] It must be used in conjunction with engineering controls like chemical fume hoods. The following PPE is mandatory for all personnel handling this compound.
Hand Protection:
Specification: Nitrile gloves (minimum thickness of 4 mil).
Causality: Nitrile provides excellent resistance against a wide range of chemicals and is suitable for handling powders and solutions of this compound. For prolonged handling or in case of a spill, double-gloving (wearing two pairs of nitrile gloves) is recommended to provide an additional barrier and allow for safe removal of the outer contaminated glove.
Eye and Face Protection:
Specification: ANSI Z87.1-rated safety glasses with side shields (for handling solids) or chemical splash goggles (for handling solutions or when there is a risk of splashing). A full-face shield should be worn over safety glasses/goggles when handling larger quantities (>10g).
Causality: The high risk of serious eye irritation necessitates robust protection.[4] Side shields prevent particles from entering the eyes from the periphery. Goggles provide a seal around the eyes to protect from splashes of solutions.
Body Protection:
Specification: A flame-resistant laboratory coat. For tasks with a higher risk of spillage, a chemically resistant apron over the lab coat is required.
Causality: A standard lab coat protects against incidental contact and minor spills. The additional apron provides a necessary impervious barrier during larger-scale operations or when preparing solutions.
Respiratory Protection:
Specification: Not typically required when handling small quantities within a certified chemical fume hood. If a fume hood is not available or if handling generates significant dust, a NIOSH-approved N95 respirator is the minimum requirement.[13]
Causality: The primary route of exposure to be controlled is inhalation of the powdered compound.[5][14] A chemical fume hood is the primary engineering control. A respirator serves as a necessary backup or for use during spill cleanup outside of a hood.[13]
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Diagram 1: PPE selection workflow based on the handling task.
Step-by-Step Operational Protocol
Adherence to a strict, sequential workflow minimizes risk. All operations must be conducted within a certified chemical fume hood.
Step 1: Preparation & Pre-Handling Check
Verify Fume Hood Operation: Ensure the chemical fume hood has a valid certification and the airflow is optimal.
Don PPE: Put on all required PPE as determined by the workflow diagram above.
Prepare Workspace: Lay down absorbent, plastic-backed bench paper to contain any minor spills.
Assemble Equipment: Have all necessary glassware, spatulas, and reagents clean, dry, and readily accessible within the hood.
Locate Safety Equipment: Verbally confirm the location of the nearest safety shower, eyewash station, and appropriate fire extinguisher.
Step 2: Handling the Solid Compound
Aliquotting: When weighing the solid, use a spatula and weigh it onto creased weigh paper or directly into a tared vessel. Avoid creating airborne dust.
Static Control: If handling in a very dry environment, be mindful of static electricity which can cause the fine powder to disperse. Use of an anti-static gun or ionizer may be warranted.
Container Management: Keep the primary container tightly sealed when not in use.[11] Store in a cool, dry place away from acids and strong oxidizing agents.[11]
Step 3: Preparing Solutions
Solvent Addition: Add the solvent to the vessel containing the weighed solid. Never the other way around. This minimizes splashing of the potent solid.
Dissolution: Use magnetic stirring or gentle swirling to dissolve the compound. If sonication is required, ensure the vessel is capped or covered with parafilm to contain aerosols.
Transfers: Use a pipette or cannula for liquid transfers. Pouring is discouraged to avoid splashes.
Step 4: Post-Handling & Cleanup
Decontamination: Wipe down the work surface with an appropriate solvent (e.g., isopropanol) and dispose of the bench paper as solid chemical waste.
Glassware: Rinse all contaminated glassware with a suitable solvent within the fume hood. Collect the initial rinsate as hazardous waste. Wash glassware thoroughly afterward.
PPE Removal: Remove PPE in the reverse order it was put on. Gloves should be removed last, turning them inside out to avoid contaminating skin. Wash hands thoroughly with soap and water.
Wearing appropriate PPE, gently cover the spill with absorbent paper to avoid raising dust.
Lightly dampen the paper with water or isopropanol.
Carefully wipe up the material, working from the outside in.
Place all contaminated materials in a sealed bag for hazardous waste disposal.
Minor Spill (Liquid):
Alert personnel.
Use a spill kit or absorbent pads to contain and absorb the liquid.
Place all contaminated materials in a sealed bag for hazardous waste disposal.
Major Spill:
Evacuate the immediate area.
Alert your institution's Environmental Health & Safety (EHS) department immediately.
Prevent entry into the contaminated area.
Personnel Exposure:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5] Remove contaminated clothing. Seek medical attention.
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding eyelids open.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air.[5][15] If they feel unwell, seek medical attention.
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Waste Disposal Plan:
Segregation: All waste must be segregated into compatible waste streams. Do not mix this compound's waste with acids.
Solid Waste: This includes contaminated gloves, bench paper, weigh boats, and any unreacted solid compound. Collect in a clearly labeled, sealed hazardous waste container.
Liquid Waste: This includes reaction mother liquors and solvent rinses. Collect in a clearly labeled, sealed hazardous waste container. The label must list all chemical constituents.
Disposal Compliance: All waste disposal must adhere to local, state, and federal regulations.[3] Consult your institution's EHS department for specific guidelines. Never dispose of this chemical down the drain.[3]
References
Jubilant Ingrevia Limited. (2021, February 26). (R)-3-[N-(tert-Butoxycarbonyl)
PubChem. (n.d.). tert-butyl (3R)-3-aminopiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
Oakwood Chemical. (n.d.). tert-butyl (3R)-3-(oxetan-3-ylamino)piperidine-1-carboxylate, min 97%. Retrieved from [Link]
PubChem. (n.d.). Tert-butyl 3-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
Sagan, J., et al. (2021).
Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]
Gluszak, T., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2188.
Australian Government Department of Health. (2016, February 5). Piperidine: Human health tier II assessment.
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
Workplace Safety. (2024, June 5). Top 4 Essential PPE for Handling Hazardous Chemicals Safely [Video]. YouTube.
Frank, W. C. (1983). Piperidine Synthesis.
GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
Bouling Chemical Co., Limited. (n.d.). (R)-Tert-Butyl 3-Aminopiperidine-1-Carboxylate. Retrieved from [Link]
Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog.
Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]
Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
Capot Chemical. (2013, November 5). MSDS of Tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate. Retrieved from [Link]
BIOLENE. (n.d.). PPE – Protective suit against ethylene oxide. Retrieved from [Link]